5-Chloroorsellinic acid

Description

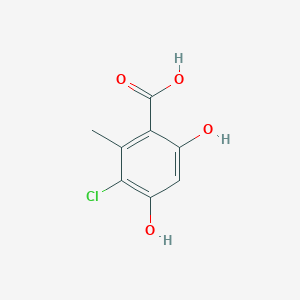

Structure

2D Structure

3D Structure

Properties

CAS No. |

30448-89-6 |

|---|---|

Molecular Formula |

C8H7ClO4 |

Molecular Weight |

202.59 g/mol |

IUPAC Name |

3-chloro-4,6-dihydroxy-2-methylbenzoic acid |

InChI |

InChI=1S/C8H7ClO4/c1-3-6(8(12)13)4(10)2-5(11)7(3)9/h2,10-11H,1H3,(H,12,13) |

InChI Key |

GZQRFGTYUAPOOM-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC(=C1Cl)O)O)C(=O)O |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)O)O)C(=O)O |

Origin of Product |

United States |

Natural Abundance and Isolation Methodologies of 5 Chloroorsellinic Acid

Discovery and Documentation in Lichen Metabolome Studies

5-Chloroorsellinic acid is a monoaromatic phenolic compound that has been identified as a natural product within the metabolome of certain lichens. Its discovery is linked to phytochemical investigations aiming to characterize the diverse secondary metabolites produced by these symbiotic organisms. Research into the chemical constituents of various lichen species has led to the isolation and structural elucidation of numerous compounds, including depsides, depsidones, and simple phenolic units like this compound.

Studies focusing on the lichen genus Parmotrema have been particularly fruitful. For instance, a 2021 study on the chemical components of Parmotrema cristiferum collected in Vietnam successfully isolated this compound along with several other known and new phenolic compounds. nih.govnih.gov Its structure was confirmed using spectroscopic data and by comparing it with established literature values. nih.gov This documentation highlights the role of systematic screening of lichens as a method for discovering novel and previously identified natural products.

The primary documented natural sources of this compound are specific species within the foliose lichen genus Parmotrema.

Parmotrema cristiferum : This species has been definitively identified as a producer of this compound. A chemical investigation of P. cristiferum growing in Vietnam led to the isolation of the compound. nih.govmdpi.com Further studies on this species have revealed a rich profile of secondary metabolites, although not all studies on samples from different regions have reported the presence of this compound, suggesting potential variation in chemotypes. nih.gov

Parmotrema dilatatum : While closely related to P. cristiferum, the chemical profile of P. dilatatum is typically characterized by other substances such as atranorin, chloroatranorin, usnic acid, and protocetraric acid. The presence of this compound in this species is not as clearly documented in the available literature as it is for P. cristiferum.

| Lichen Species | Compound Isolated | Geographic Origin of Sample | Reference |

|---|---|---|---|

| Parmotrema cristiferum | This compound | Vietnam | nih.gov |

The distribution and ecology of the lichens that produce this compound are key to understanding its natural abundance.

Parmotrema cristiferum is described as a cosmopolitan species that is widespread throughout tropical and subtropical regions. It is a common species in the coastal and hinterland areas of eastern Australia (Queensland). Ecologically, it is primarily corticolous, meaning it grows on the bark of trees, and only very rarely is it found on rock surfaces. nih.gov

Parmotrema dilatatum also has a wide geographical range, being found in locations such as northern Queensland in Australia, as well as in Africa, India, South America, and New Zealand. nih.gov Its ecological niche is similar to that of P. cristiferum, growing on both trees and rocks in various climates. nih.gov

Isolation from Fungal and Microbial Sources

While this compound is a known lichen metabolite, its isolation from non-lichenized fungal or other microbial sources is not well-documented in scientific literature. Lichens are a symbiosis between a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont), and the unique secondary metabolites are produced by the fungal partner. It is therefore plausible that a free-living fungus could produce this compound, but specific examples are not readily found.

Marine-derived fungi are a rich source of unique bioactive compounds. However, searches for the production of this compound by marine fungi, including species such as Acremonium sclerotigenum, have not yielded specific evidence of its isolation. Studies on Acremonium species tend to focus on other classes of metabolites, such as antibiotics.

Similarly, the isolation of this compound from terrestrial fungal isolates is not prominently reported. Fungi from genera like Aspergillus and Penicillium are known producers of a vast array of organic acids and polyketides, including the parent compound orsellinic acid. However, the specific chlorinated derivative, this compound, does not appear as a commonly isolated metabolite from these terrestrial fungi based on available reports.

Chromatographic and Extraction Techniques for Isolation

The isolation of this compound from its primary lichen sources involves standard phytochemical techniques, including solvent extraction followed by various chromatographic methods.

The general procedure begins with the extraction of the dried and powdered lichen thalli. A common solvent for initial extraction is acetone. nih.gov Following the initial extraction, the crude extract is often subjected to solvent partitioning to separate compounds based on their polarity.

The purification of this compound from the complex mixture of lichen metabolites relies on chromatography. Column chromatography using silica (B1680970) gel is a frequently employed method. The separation is achieved by eluting the column with a gradient of solvents, typically a mixture of non-polar and polar solvents like n-hexane and ethyl acetate (B1210297), with the polarity being gradually increased. Fractions are collected and monitored, often by thin-layer chromatography (TLC), and those containing the desired compound are combined and concentrated to yield the pure substance.

| Technique | Description | Source Material |

|---|---|---|

| Solvent Extraction | Initial extraction of dried, powdered lichen thalli using acetone. | Parmotrema cristiferum |

| Column Chromatography | Separation of the crude extract on a silica gel column. | Crude lichen extract |

| Elution | Use of solvent gradients (e.g., n-hexane-ethyl acetate) to separate compounds based on polarity. | Silica gel column |

| Structure Elucidation | Identification of the isolated compound using spectroscopic methods (e.g., NMR) and comparison with literature data. | Purified compound |

Solvent-Based Extraction Optimization

The initial and most critical step in the isolation of this compound is the selection of an appropriate solvent system for extraction. The goal is to maximize the yield of the target compound while minimizing the co-extraction of undesirable substances. Acetone is a commonly employed solvent for the extraction of phenolic compounds from lichens due to its ability to dissolve a wide range of secondary metabolites. biotech-asia.org

Optimization of the extraction process involves a systematic evaluation of various parameters to achieve the highest efficiency. Key factors that are often fine-tuned include the choice of solvent or solvent mixture, the solid-to-liquid ratio, extraction temperature, and duration. For chlorinated phenolic compounds, mixtures of solvents with varying polarities are often tested to enhance extraction selectivity. For instance, a binary solvent system of an alkane and an alcohol has shown high extraction efficiencies for various chlorinated organic compounds. nih.gov Similarly, a mixture of ethyl acetate, acetone, and water has been effectively used for the extraction of chlorinated compounds from solid matrices. nih.govresearchgate.net

The optimization process can be guided by preliminary thin-layer chromatography (TLC) analysis of the crude extracts to qualitatively assess the presence and relative abundance of this compound. The findings from these optimization studies are crucial for developing a robust and efficient extraction protocol.

Table 1: Comparison of Solvent Systems for Extraction of Chlorinated Phenolic Compounds

| Solvent System | Target Compounds | Extraction Efficiency | Reference |

|---|---|---|---|

| Acetone | Lichen secondary metabolites | Good general solvent | biotech-asia.org |

| Alkane/Alcohol Mixture | Polychlorinated biphenyls (PCBs), Polychlorinated dibenzo-p-dioxins (PCDDs) | >90% | nih.gov |

| Ethyl acetate/Acetone/Water | Chlorobenzene, Hexachlorobenzene, Hexachloroethane | High | nih.govresearchgate.net |

| Acetone/Dichloromethane (1:1) | Chlorinated pesticides | Effective for wet particulate samples | googleapis.com |

Preparative Chromatography Strategies (e.g., HPLC, Column Chromatography)

Following solvent extraction, the crude extract contains a complex mixture of compounds. Preparative chromatography is essential for the separation and purification of this compound from this mixture. Column chromatography and preparative high-performance liquid chromatography (HPLC) are the two most common techniques employed for this purpose.

Column Chromatography (CC): This is a widely used technique for the initial fractionation of the crude extract. semanticscholar.org Silica gel is a common stationary phase for the separation of phenolic compounds. biotech-asia.org The separation is achieved by eluting the column with a gradient of solvents with increasing polarity. For instance, a mobile phase gradient of toluene, methanol (B129727), glacial acetic acid, and water in varying ratios can be used to separate different classes of secondary metabolites. biotech-asia.org The collected fractions are typically monitored by TLC to identify those containing this compound.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the method of choice. springernature.com This technique utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. Reversed-phase columns, such as C18, are frequently used for the separation of phenolic compounds. mdpi.com A standardized HPLC method for the identification of secondary aromatic lichen substances uses a reversed-phase column with gradient elution. researchgate.net The mobile phase often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. The elution of compounds is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected.

Table 2: Typical Parameters for Preparative Chromatography of Lichen Metabolites

| Chromatographic Technique | Stationary Phase | Mobile Phase (Example) | Detection | Application |

|---|---|---|---|---|

| Column Chromatography | Silica gel (100-200 mesh) | Gradient of Toluene:Methanol:Glacial Acetic Acid:Water | TLC analysis of fractions | Initial fractionation |

| Preparative HPLC | Reversed-phase C18 | Gradient of Methanol/Water with 0.1% Formic Acid | UV Detector | High-purity isolation |

Advanced Purification and Enrichment Protocols

In cases where this compound is present in low concentrations or is difficult to separate from closely related compounds, advanced purification and enrichment techniques may be necessary. These methods aim to selectively increase the concentration of the target compound in the extract before final purification.

Solid-Phase Extraction (SPE): SPE can be used as a pre-purification step to remove interfering substances and enrich the extract with phenolic compounds. The crude extract is passed through a cartridge containing a solid adsorbent, and by using a sequence of different solvents, fractions enriched in the desired compounds can be obtained.

Membrane Filtration: A series of membrane filtration processes can be employed to enrich phenolic compounds from extracts. This technique separates molecules based on their size and can be effective in removing larger or smaller unwanted molecules. mdpi.com

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing irreversible adsorption of the sample. It is particularly useful for the separation of polar compounds and has been successfully applied to the purification of various natural products.

These advanced techniques, often used in combination with traditional chromatographic methods, can significantly improve the efficiency and yield of the isolation process for this compound, enabling the acquisition of a highly purified compound for further scientific investigation.

Biosynthetic Pathways and Enzymology of 5 Chloroorsellinic Acid

Polyketide Synthase (PKS) Mediated Biosynthesis Framework

The foundation of 5-chloroorsellinic acid is orsellinic acid, a classic polyketide synthesized by Polyketide Synthase (PKS) enzymes. nih.govwikipedia.org These megasynthases are architecturally and functionally similar to fatty acid synthases, catalyzing the condensation of simple acyl-CoA precursors into complex polyketide chains through successive decarboxylative Claisen-like condensations. wikipedia.orgrasmusfrandsen.dkbris.ac.uk In fungi, the synthesis of orsellinic acid is typically carried out by iterative Type I PKSs (iPKSs). bris.ac.uknih.gov These are large, multi-domain proteins where a single set of catalytic domains is used repeatedly to assemble the polyketide backbone. plos.org

The general biosynthetic process starts with a starter unit, typically acetyl-CoA, which is loaded onto the ketosynthase (KS) domain via an acyl carrier protein (ACP). rasmusfrandsen.dk This is followed by the iterative addition of extender units, most commonly malonyl-CoA, in a head-to-tail fashion. wikipedia.orgnih.gov Each condensation step extends the growing poly-β-keto chain, which remains tethered to the ACP domain as a thioester. wikipedia.orgrasmusfrandsen.dk Once the chain reaches a specific, predetermined length, it is released from the PKS, often accompanied by cyclization and aromatization to form the stable aromatic ring of orsellinic acid. rasmusfrandsen.dk

The biosynthesis of orsellinic acid proceeds through a linear polyketide intermediate. The assembly process, catalyzed by the PKS, involves the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA. wikipedia.org This forms a linear tetraketide intermediate that remains bound to the acyl carrier protein (ACP) domain of the synthase.

This labile poly-β-ketone chain then undergoes a series of folding and cyclization reactions. An intramolecular aldol (B89426) condensation or Claisen cyclization, often catalyzed by a specific cyclase domain (CLC) or occurring spontaneously, leads to the formation of the aromatic ring. rasmusfrandsen.dkplos.org Subsequent dehydration and enolization steps result in the aromatized product, orsellinic acid, which is then released from the PKS enzyme. wikipedia.org Orsellinic acid itself is a crucial intermediate that serves as the direct precursor for the enzymatic chlorination to yield this compound. nih.govthieme-connect.com

The genes encoding the enzymes for a specific secondary metabolite pathway, including PKSs, are typically organized into biosynthetic gene clusters (BGCs). wikipedia.orgrasmusfrandsen.dknih.gov This co-localization facilitates the coordinated regulation and expression of all necessary enzymes.

A notable example is the biosynthetic gene cluster for melleolides in the fungus Armillaria mellea. nih.govresearchgate.net These compounds are sesquiterpenoid aryl esters that feature an orsellinic acid moiety, which can be chlorinated. nih.gov The gene cluster contains the PKS gene ArmB, responsible for synthesizing the orsellinic acid unit, alongside genes for five distinct halogenase enzymes (ArmH1-ArmH5) that carry out the subsequent chlorination. researchgate.net Similarly, the biosynthesis of the enediyne antibiotic calicheamicin (B1180863) involves an iterative type I PKS, CalO5, which produces the orsellinic acid moiety. nih.gov The calicheamicin gene cluster also houses genes for downstream tailoring enzymes, including a P450 oxidase (CalO2) and a halogenase (CalO3), highlighting the modular nature of these pathways. nih.govpnas.org The identification of such clusters is fundamental to understanding and engineering the production of these complex natural products. plos.orgmdpi.com

Table 1: Key PKS Gene Clusters Involved in the Biosynthesis of Orsellinic Acid Derivatives

| Gene Cluster | Organism | PKS Enzyme | Product Class | Reference(s) |

|---|---|---|---|---|

| Melleolide BGC | Armillaria mellea | ArmB | Melleolides | researchgate.net |

| Calicheamicin BGC | Micromonospora echinospora | CalO5 | Enediynes | nih.gov |

| Ilicicolin BGC | Acremonium egyptiacum | AscC (PKS) | Orsellinic acid-sesquiterpene hybrids | thieme-connect.com |

Post-Polyketide Modification and Tailoring Enzymes

The biosynthesis of natural products rarely ends with the core scaffold produced by the PKS. A suite of "tailoring" enzymes introduces further chemical diversity through post-PKS modifications. wikipedia.orgrsc.org Chlorination itself is a primary example of such a modification. plos.orgthieme-connect.com

Following the PKS synthesis of orsellinic acid and its subsequent chlorination to this compound, other tailoring enzymes can act upon the molecule. These can include oxidoreductases, methyltransferases, and glycosyltransferases. wikipedia.orgnih.govrsc.org For instance, in the calicheamicin pathway, after the presumed iodination of the orsellinic acid moiety by CalO3, a cytochrome P450 monooxygenase, CalO2, is proposed to catalyze further oxidative modifications on the ring. nih.gov In other pathways, the carboxyl group of the orsellinic acid moiety might be reduced, or additional hydroxylations or methylations can occur, leading to a vast array of structurally diverse and biologically active final products. thieme-connect.comresearchgate.net These tailoring steps are critical for generating the final, mature natural product. researchgate.net

Carboxylation and Decarboxylation Processes (e.g., Orsellinate Decarboxylase Substrate Specificity)

A key enzymatic process related to this compound is decarboxylation, catalyzed by orsellinate decarboxylase. This enzyme is responsible for the removal of a carboxyl group from orsellinic acid and its derivatives. Research on orsellinate decarboxylase isolated from the lichen Lasallia pustulata has demonstrated its substrate specificity. The enzyme actively decarboxylates orsellinic acid, 3-chloro- and 5-chloroorsellinic acids, homo-orsellinic acid, and everninic acid. researchgate.net This indicates that the presence of a chlorine atom at the 5-position does not inhibit the decarboxylation activity, suggesting that this process can occur after chlorination in the biosynthetic pathway.

The substrate specificity of decarboxylases is a critical factor in determining the final metabolic products. For instance, iso-orotate decarboxylase (IDCase) exhibits high fidelity for its natural substrate, 5-carboxyuracil, and shows limited tolerance for other analogs. frontiersin.org This high specificity is attributed to unique hydrogen bonding interactions within the active site. In contrast, other decarboxylases, like those acting on aromatic amino acids, can have a broader substrate scope. nih.gov The specificity of orsellinate decarboxylase for this compound is a crucial aspect of its role in the metabolic fate of this compound.

Methylation and Hydroxylation Reactions

Methylation and hydroxylation are fundamental reactions in the biosynthesis of many natural products, including derivatives of orsellinic acid. In the context of this compound, these reactions would involve the addition of methyl (-CH3) and hydroxyl (-OH) groups to the aromatic ring. DNA methylation, for example, involves the transfer of a methyl group to the C5 position of cytosine, a process catalyzed by DNA methyltransferases (DNMTs). mdpi.com This process is crucial for epigenetic gene regulation. mdpi.comnih.gov

Hydroxylation reactions are often catalyzed by monooxygenases, such as the TET family of enzymes that hydroxylate 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating DNA demethylation. nih.govnih.gov While specific methyltransferases and hydroxylases for this compound biosynthesis are not yet fully characterized in the available literature, their involvement is inferred from the structure of related natural products. The timing and order of these methylation and hydroxylation steps, in conjunction with chlorination, are key determinants of the final chemical structure.

Genetic Basis and Transcriptional Regulation of Biosynthetic Enzymes

The production of this compound is ultimately controlled at the genetic level. The identification and functional characterization of the genes encoding the biosynthetic enzymes, along with understanding their regulatory mechanisms, are essential for a complete picture of its biosynthesis.

Gene Identification and Functional Characterization

The genes responsible for the biosynthesis of polyketides like orsellinic acid and its derivatives are often found organized in biosynthetic gene clusters (BGCs). These clusters typically contain the core polyketide synthase (PKS) gene as well as genes for tailoring enzymes such as halogenases, methyltransferases, and oxidoreductases. For instance, a gene cluster for fusaproliferin (B1234170) biosynthesis in Fusarium proliferatum was identified and found to contain a terpenoid synthase, cytochrome P450s, a FAD-oxidase, and an acetyltransferase. mdpi.com Similarly, the identification of the gyrophoric acid BGC in lichens provides a model for how orsellinic acid derivatives are produced. nih.gov

Functional characterization of these genes is often achieved through methods like gene knockout mutations and heterologous expression. mdpi.com In Fusarium proliferatum, inactivating the terpenoid synthase gene (FUP1) completely abolished fusaproliferin production. mdpi.com Such studies are crucial for confirming the role of individual genes in the biosynthetic pathway. nih.govnih.gov

Regulatory Elements and Environmental Triggers

The expression of biosynthetic gene clusters is tightly regulated by a variety of factors, including pathway-specific transcription factors and global regulators that respond to environmental cues. nih.gov In fungi, a common type of pathway-specific regulator is the Zn(II)2Cys6 binuclear zinc cluster protein, such as AflR, which controls aflatoxin biosynthesis. nih.gov These regulators bind to specific DNA sequences, known as cis-regulatory elements, in the promoter regions of the biosynthetic genes. nih.gov

Environmental factors such as nutrient availability, pH, and temperature can significantly influence the production of secondary metabolites. nih.govmdpi.com For example, the production of clavulanic acid in Streptomyces clavuligerus is affected by the composition of the culture medium. mdpi.com These environmental signals are transduced through complex regulatory networks that can include transcription factors like MYB proteins in plants, which are known to regulate secondary metabolism. mdpi.commdpi.com The promoter regions of genes involved in both primary and specialized metabolism often contain common cis-elements like G-box and W-box, suggesting a coordinated regulation in response to stress. frontiersin.org

Interplay with Broader Metabolic Networks in Producer Organisms

Precursor Supply and Flux Control

The biosynthesis of polyketides like this compound begins with simple precursors derived from central carbon metabolism. The primary building block for orsellinic acid is acetyl-CoA, which is condensed with three molecules of malonyl-CoA. researchgate.net The supply of these precursors is a key control point in the pathway. Enhancing the supply of precursors, such as acyl-CoA molecules, has been shown to increase the production of polyketide antibiotics like avermectin. nih.gov

Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through a metabolic network and can help identify bottlenecks in precursor supply. dbkgroup.orgmdpi.comnih.gov For instance, MFA has been used to understand and engineer the production of various compounds by redirecting carbon flux towards the desired product. researchgate.net The concept of metabolic control analysis (MCA) further helps in identifying which enzymes exert the most control over the flux of a pathway. dbkgroup.orgnih.gov By understanding the interplay between precursor supply from primary metabolism (e.g., glycolysis and the TCA cycle) and the biosynthetic pathway, it is possible to devise strategies to enhance the production of specific secondary metabolites. mdpi.combiorxiv.org

Feedback Inhibition and Induction Mechanisms

The regulation of this compound biosynthesis through feedback inhibition and induction is a complex process that is not yet fully elucidated. However, based on general principles of secondary metabolism in fungi, potential mechanisms can be inferred. Fungal secondary metabolite production is often tightly controlled to prevent the unnecessary expenditure of energy and resources.

Feedback inhibition is a common regulatory mechanism where the end product of a biosynthetic pathway inhibits an enzyme, typically the first one, in that same pathway. In the context of this compound, it is plausible that high intracellular concentrations of the compound could allosterically inhibit the orsellinate synthase, the initial polyketide synthase (PKS) responsible for creating the orsellinic acid backbone. This would effectively shut down its own production when a sufficient amount has been synthesized. While direct evidence for this specific interaction is scarce, feedback control is a well-established principle in many fungal metabolic pathways, including those for amino acids and other polyketides. cibtech.orgresearchgate.net

Induction mechanisms, on the other hand, are responsible for initiating or increasing the production of this compound in response to specific environmental or developmental cues. The expression of genes within biosynthetic gene clusters (BGCs) for secondary metabolites is often under the control of specific transcription factors. These factors can be activated by various stimuli. For halogenated compounds like this compound, the availability of the halide in the growth medium can be a key inducing factor. frontiersin.org Studies have shown that the production of halogenated metabolites in some fungi is dependent on the presence of corresponding halogen salts in the fermentation culture. frontiersin.org This suggests that the halogenating enzyme responsible for the chlorination of orsellinic acid, likely a flavin-dependent halogenase or a haloperoxidase, may be induced at the transcriptional level by the presence of chloride ions. researchgate.netmdpi.com

Role as an Antimetabolite in Fungal Biosynthesis

This compound acts as an antimetabolite in certain fungi, particularly in the context of secondary metabolite biosynthesis. asm.org An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by inhibiting an enzyme due to its structural similarity to the enzyme's natural substrate.

A notable example of this compound's antimetabolite activity is its selective inhibition of penicillic acid biosynthesis in the fungus Penicillium cyclopium. asm.orgsurrey.ac.uk Penicillic acid is a mycotoxin derived from orsellinic acid through a series of enzymatic steps, including a crucial ring-cleavage reaction. surrey.ac.uk this compound, being structurally very similar to the natural precursor orsellinic acid, acts as a competitive inhibitor of one or more enzymes in the penicillic acid pathway. This inhibition occurs at sublethal concentrations, meaning it disrupts secondary metabolism without killing the fungus. surrey.ac.uk The inhibitory effect is dose-dependent and has been demonstrated through feeding and autoradiographic experiments. surrey.ac.uk

Table 1: Inhibitory Effect of this compound on Penicillic Acid Biosynthesis

| Organism | Inhibitor | Effect | Reference |

| Penicillium cyclopium | This compound | Selective inhibition of penicillic acid formation at sublethal concentrations. | asm.orgsurrey.ac.uk |

The inhibition of the penicillic acid biosynthetic pathway by this compound leads to a metabolic bottleneck. As a result, the precursors that would normally be converted into penicillic acid accumulate in the culture medium. surrey.ac.uk Feeding experiments with P. cyclopium have shown that in the presence of this compound, there is a notable accumulation of other metabolites, at least two of which have been identified as precursors to penicillic acid. surrey.ac.uk This accumulation provides further evidence for the specific site of inhibition within the metabolic pathway and highlights the role of this compound as a potent and selective antimetabolite.

Table 2: Precursor Accumulation due to this compound Interference

| Inhibitor | Affected Pathway | Accumulated Precursors | Organism | Reference |

| This compound | Penicillic acid biosynthesis | Two metabolites identified as precursors of penicillic acid. | Penicillium cyclopium | surrey.ac.uk |

Chemical Synthesis and Derivatization Strategies for 5 Chloroorsellinic Acid

Total Synthesis Approaches

The total synthesis of 5-chloroorsellinic acid is predicated on the established synthetic routes to its parent compound, orsellinic acid, followed by a regioselective chlorination step.

A common retrosynthetic approach for orsellinic acid involves a disconnection to simpler, commercially available starting materials. One established method begins with the condensation of ethyl acetoacetate (B1235776) and ethyl crotonate. This forms ethyl dihydroorsellinate, which can then be oxidized and hydrolyzed to yield orsellinic acid. wikipedia.org

Another key disconnection strategy involves the acylation of a suitably substituted phenol (B47542) or its protected derivative. This approach offers flexibility in the introduction of substituents on the aromatic ring.

For this compound, the retrosynthesis logically proceeds through orsellinic acid as a key intermediate. The primary disconnection is the removal of the chlorine atom, leading back to orsellinic acid. The synthesis of orsellinic acid itself can be approached through various methods, including those starting from simple esters as mentioned above.

Key Synthetic Precursors for Orsellinic Acid:

| Precursor 1 | Precursor 2 | Key Reaction Type |

| Ethyl acetoacetate | Ethyl crotonate | Michael Addition/Cyclization |

| Substituted Phenol | Acylating Agent | Friedel-Crafts Acylation |

While classical methods for the synthesis of orsellinic acid are well-established, modern synthetic organic chemistry offers new avenues for the construction of polysubstituted benzoic acids. These methodologies often provide improved yields, milder reaction conditions, and greater functional group tolerance. For instance, various transition-metal-catalyzed cross-coupling reactions and C-H activation strategies could potentially be adapted for the synthesis of the orsellinic acid scaffold. However, specific applications of these novel methods for the direct synthesis of this compound are not yet widely reported in the literature.

A significant development in the synthesis of halogenated orsellinic acid derivatives involves enzymatic approaches. For example, FAD-dependent halogenases have been identified that are responsible for the C6′ chlorination of the orsellinic acid side chain in the biosynthesis of certain natural products. researchgate.net Such biocatalytic methods could offer highly selective and environmentally benign alternatives to traditional chemical synthesis.

A crucial aspect of the synthesis of this compound is the regioselective introduction of the chlorine atom onto the orsellinic acid core. Direct chlorination of orsellinic acid has been shown to yield the 5-chloro derivative as the main product. scispace.com This regioselectivity is governed by the directing effects of the existing hydroxyl and carboxyl groups on the aromatic ring.

In contrast, achieving other substitution patterns, such as 3-chloroorsellinic acid, has proven to be more challenging. scispace.com This highlights the inherent regioselectivity of the chlorination reaction on the orsellinic acid scaffold. The synthesis of specific isomers often requires the use of protecting groups or starting with pre-functionalized precursors to direct the halogenation to the desired position.

Synthesis of Analogues and Functionalized Derivatives

The synthesis of analogues and functionalized derivatives of this compound is essential for probing its biological activity and elucidating its mechanism of action.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. The synthesis of a library of this compound analogues with varied substituents allows for the systematic exploration of these relationships.

For example, new 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been synthesized and evaluated for their antiproliferative activity. mdpi.com These studies involve modifying the core structure to understand which functional groups are essential for activity and to optimize potency and selectivity. Similarly, the synthesis and anticancer evaluation of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been reported, demonstrating the exploration of different heterocyclic scaffolds attached to a chlorinated phenol backbone.

The synthesis of various heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids has also been explored for their biological activity, providing a basis for the design of novel this compound analogues. uobaghdad.edu.iq

Examples of Synthesized Analogues for SAR Studies:

| Compound Class | Biological Target/Activity | Reference |

| 5-Chloro-indole-2-carboxylates | EGFRT790M/BRAFV600E Pathways | mdpi.com |

| Pyrrolo[3,4-b]indol-3-ones | EGFRT790M/BRAFV600E Pathways | mdpi.com |

| 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives | Colorectal Cancer | nih.gov |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | Antibacterial/Antifungal | nih.gov |

To investigate the molecular targets and mechanisms of action of this compound, functionalized derivatives can be synthesized to serve as chemical probes. nih.gov These probes are often designed with a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) moiety) and a reactive group for covalent modification of the biological target.

The development of fully-functionalized tags, such as those based on diazirine, allows for photoaffinity labeling to identify protein-small molecule interactions. rsc.org While specific examples of such probes for this compound are not extensively documented, the principles of chemical probe design are well-established and could be applied to this compound. For instance, a derivative of this compound could be synthesized with a linker attached to a photo-reactive group and an enrichment handle. This would enable the identification of its binding partners in a cellular context through chemoproteomic approaches. researchgate.netpromega.com

The synthesis of a ¹⁸F-labeled analogue of a related polyphenol, (-)-epigallocatechin (B1671488) gallate (EGCG), demonstrates a strategy that could be adapted for creating positron emission tomography (PET) imaging probes of this compound to study its distribution and target engagement in vivo. rsc.org

Reaction Mechanisms and Catalysis in Synthetic Routes

The synthesis of this compound, a halogenated aromatic polyketide, is predominantly understood through its biosynthetic pathway in fungi. Research into purely chemical synthetic routes is less common, but analogous catalytic strategies offer potential pathways. The mechanisms and catalytic systems involved, both biological and chemical, are critical for understanding and potentially manipulating the production of this compound.

Exploration of Reaction Pathways and Transition States

Detailed mechanistic studies, particularly concerning reaction pathways and transition states, have primarily focused on the enzymatic biosynthesis of this compound and related fungal polyketides.

The biosynthetic pathway begins with the formation of the orsellinic acid core by a non-reducing polyketide synthase (NR-PKS). asm.orgnih.govnih.gov These large, multi-domain enzymes function like an enzymatic assembly line, catalyzing the iterative condensation of acetate (B1210297) units derived from acetyl-CoA and malonyl-CoA. nih.govrasmusfrandsen.dk The process involves a series of Claisen-like condensation reactions to build a poly-β-ketone chain, which remains tethered to the enzyme via a thioester bond. rasmusfrandsen.dk Following chain assembly, the enzyme's product template (PT) domain catalyzes a regio-selective intramolecular aldol (B89426) condensation, a key cyclization event that forms the aromatic ring. frontiersin.org

While specific transition state calculations for this compound synthesis are not widely published, the cyclization reaction is understood to proceed through a transition state that facilitates the C2-C7 aldol condensation of the tetraketide intermediate, leading to the aromatic orsellinic acid core. The final step in the biosynthesis is the regioselective chlorination of the orsellinic acid precursor. This reaction is catalyzed by a flavin-dependent halogenase. asm.orgresearchgate.net The mechanism is proposed to involve the formation of a highly reactive chlorinating species, likely hypochlorous acid (HOCl), at the enzyme's active site. This species then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich orsellinic acid ring, specifically targeting the C5 position.

In potential chemical syntheses, the pathways would differ significantly. A plausible route involves the direct chlorination of orsellinic acid. The mechanism for this electrophilic substitution on a phenol ring would involve the formation of a sigma complex (also known as an arenium ion) as a key intermediate. The stability of this intermediate, and thus the transition states leading to it, would dictate the regioselectivity of the chlorination.

Development of Efficient Catalytic Systems

Efficient synthesis of this compound can be approached through biocatalytic systems that mimic the natural pathway or through the development of chemocatalytic methods for selective halogenation.

Biocatalytic Systems

The natural synthesis of this compound relies on a sophisticated enzymatic cascade. The primary catalysts are Polyketide Synthases (PKSs) and flavin-dependent halogenases. asm.orgnih.gov Fungal non-reducing PKSs are responsible for constructing the orsellinic acid scaffold from simple acetate precursors. nih.gov Following the creation of the aromatic ring, a separate halogenase enzyme performs the specific chlorination.

Researchers have successfully identified and characterized several enzymes involved in the biosynthesis of chlorinated polyketides. For instance, the halogenase Rdc2 from Pochonia chlamydosporia is involved in the biosynthesis of radicicol, a chlorinated resorcylic acid lactone, demonstrating its capability to chlorinate polyketide intermediates. asm.orgresearchgate.net The heterologous expression of these biosynthetic gene clusters, for example in hosts like Saccharomyces cerevisiae, has become a powerful tool for studying these enzymes and producing novel polyketides. researchgate.netrsc.org This approach not only allows for the production of compounds like this compound but also facilitates mechanistic investigations into the catalytic enzymes. rsc.org

| Enzyme Type | Specific Enzyme Example | Function | Organism of Origin | Reference |

|---|---|---|---|---|

| Non-Reducing Polyketide Synthase (NR-PKS) | PKS1 / PKS2 | Synthesis of the orsellinic acid core | Stereaceous basidiomycete BY1 | nih.gov |

| FAD-Dependent Halogenase | Rdc2 | Regioselective chlorination of polyketide intermediates | Pochonia chlamydosporia | asm.orgresearchgate.net |

| Cytochrome P450 Monooxygenase | CalO2 | Putative oxidase for modifying the orsellinic acid moiety in calicheamicin (B1180863) biosynthesis | Micromonospora echinospora | nih.gov |

Chemical Catalytic Systems

While specific catalysts for the targeted synthesis of this compound are not extensively documented, research into the regioselective chlorination of phenols provides a strong basis for potential synthetic strategies. The primary challenge in a chemical synthesis approach is controlling the regioselectivity to favor chlorination at the C5 position of orsellinic acid over other available positions.

Recent advancements have shown that Lewis basic catalysts can effectively direct the ortho-chlorination of phenols. nsf.gov One promising system utilizes a selenoether catalyst with N-chlorosuccinimide (NCS) as the chlorine source. The proposed mechanism involves the Lewis basic selenium atom activating NCS, while a hydrogen-bonding interaction between the catalyst and the phenol's hydroxyl group directs the electrophilic chlorination to the ortho position. nsf.gov Given that the C5 position in orsellinic acid is ortho to one of its hydroxyl groups, this strategy is highly relevant. This approach offers high selectivity and operates under mild conditions, representing a viable, albeit theoretical, route for the efficient chemical synthesis of this compound from its non-halogenated precursor.

| Catalyst | Catalyst Loading (mol %) | Chlorinating Agent | Selectivity (ortho:para) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bis-thiourea catalyst 1 | 10 | NCS | >20:1 | 70 | nsf.gov |

| Selenoether catalyst 10 | 1 | NCS | >20:1 | 72 | nsf.gov |

| Selenoether catalyst 10 | 10 | DCDMH | >20:1 | 91 | nsf.gov |

Data represents a model system and illustrates the potential of catalyst-controlled regioselective chlorination applicable to orsellinic acid derivatives. DCDMH = 1,3-dichloro-5,5-dimethylhydantoin.

Advanced Analytical Characterization Methodologies for 5 Chloroorsellinic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of 5-chloroorsellinic acid, each providing unique insights into its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution. nih.gov By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed. slideshare.netvanderbilt.edu

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons in the molecule and their chemical environments. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton, the methyl protons, and the hydroxyl and carboxylic acid protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the oxygen-containing functional groups. ucl.ac.uk

¹³C NMR Spectroscopy : ¹³C NMR provides data on the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound will produce a separate signal, with its chemical shift indicating its electronic environment. The signals for the carboxyl carbon, the aromatic carbons (including the one bonded to chlorine), and the methyl carbon appear in characteristic regions of the spectrum. libretexts.org

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons within the molecule, confirming the substitution pattern on the aromatic ring and the positions of the functional groups.

A study identifying this compound from the coral-derived fungus Acremonium sclerotigenum utilized 1D and 2D NMR data for its structural confirmation. researchgate.netresearchgate.net

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.5 | Singlet | Aromatic H |

| ¹H | ~2.5 | Singlet | Methyl (-CH₃) |

| ¹³C | ~170 | Carboxylic Acid (-COOH) | |

| ¹³C | ~160 | Aromatic C-OH | |

| ¹³C | ~140 | Aromatic C-CH₃ | |

| ¹³C | ~110-120 | Aromatic C-H and C-Cl | |

| ¹³C | ~105 | Aromatic C-COOH | |

| ¹³C | ~20 | Methyl (-CH₃) |

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the elemental composition of this compound with high accuracy. measurlabs.commsu.edu By measuring the mass-to-charge ratio (m/z) to several decimal places, HR-MS can provide an exact molecular formula, which is crucial for distinguishing between compounds with the same nominal mass. uni-saarland.deccea.org.uk For this compound (C₈H₇ClO₄), HR-MS would confirm its molecular weight and isotopic pattern, which is distinctive due to the presence of a chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). msu.edu This technique is often used in conjunction with fragmentation analysis to further confirm the structure. researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.comthermofisher.com In the IR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a very broad band) and the phenolic hydroxyl group, the C=O stretch of the carboxylic acid, and C-O stretches. asm.orglibretexts.orgmsu.edu The presence of the aromatic ring would also be indicated by specific C-H and C=C stretching and bending vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300-2500 (broad) |

| Phenolic O-H | Stretch | ~3400 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Carboxylic Acid C=O | Stretch | ~1700-1680 |

| Aromatic C=C | Stretch | ~1600, 1450 |

| C-O | Stretch | ~1320-1210 |

| C-Cl | Stretch | ~800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. mt.com The aromatic ring and carbonyl group in this compound act as chromophores, absorbing UV light at specific wavelengths. ijprajournal.com The UV-Vis spectrum would show characteristic absorption maxima related to the π→π* transitions of the benzene (B151609) ring and the n→π* transition of the carbonyl group. msu.eduresearchgate.net

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgtaylorfrancis.comresearchgate.net This hyphenated technique is highly sensitive and selective, making it ideal for the detection and quantification of this compound in complex biological or environmental samples. mdpi.com The liquid chromatography component separates the compound from other components in the mixture based on its physicochemical properties, while the mass spectrometer provides mass information for identification and quantification. chromatographyonline.commdpi.com The use of high-resolution mass spectrometry (LC-HRMS) further enhances the confidence in identification. lcms.cznih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of this compound, which is a polar compound containing carboxylic acid and hydroxyl functional groups, derivatization is a necessary prerequisite to increase its volatility and thermal stability for GC analysis. sigmaaldrich.com A common derivatization technique is silylation, where active hydrogens are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com For example, a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the acid and phenol (B47542) groups into their corresponding silyl (B83357) esters and ethers. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. core.ac.uk Following separation, the eluted compounds enter the mass spectrometer, which ionizes the molecules (commonly through electron ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). avantiresearch.comresearchgate.net

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the derivatized this compound. researchgate.net This allows for its unambiguous identification by comparing the obtained spectrum with mass spectral libraries (e.g., NIST, WILEY) or by interpreting the fragmentation pattern. core.ac.uk For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte. chromatographyonline.com

Quantitative Analysis Method Validation

To ensure that an analytical method for quantifying this compound is reliable, accurate, and fit for its intended purpose, it must be validated. europa.eueurachem.org Method validation is a critical process in analytical chemistry, particularly for trace analysis of compounds like fungal metabolites in various matrices. mdpi.comnih.gov The validation process assesses several key performance characteristics as outlined by international guidelines. europa.eu

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govresearchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations are typically recommended to establish linearity, which is often evaluated by the coefficient of determination (R²). europa.euresearchgate.net

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on samples spiked with a known amount of the analyte. europa.eumdpi.com

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time. nih.govbohrium.com

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.comnih.govresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

The table below summarizes typical acceptance criteria for these validation parameters, based on guidelines for similar analytical methods.

| Parameter | Typical Acceptance Criteria | Reference |

| Linearity (R²) | ≥ 0.99 | mdpi.comnih.gov |

| Accuracy (Recovery) | 70-120% | nih.gov |

| Precision (RSD) | Repeatability: ≤ 15%; Intermediate Precision: ≤ 20% | mdpi.comnih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | S/N ≥ 10; lowest concentration on the calibration curve with acceptable accuracy and precision | nih.govresearchgate.net |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that use polarized light to investigate the three-dimensional structure of chiral molecules. cas.cznih.gov However, this compound is an achiral molecule. nih.gov It does not possess a stereocenter and has a plane of symmetry; therefore, it cannot exist as enantiomers. As a result, this compound does not exhibit optical activity, and its analysis by chiroptical methods like Electronic Circular Dichroism (ECD) and optical rotation will yield no signal. wikipedia.orgbeilstein-journals.org

The following sections describe these techniques as they would be applied to chiral analogues or related chiral natural products for the determination of their absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. beilstein-journals.orgustc.edu.cn An ECD spectrum is a plot of this difference in absorption (ΔA = A_L - A_R) versus wavelength. The resulting positive or negative bands are known as Cotton effects. nih.gov

For a chiral molecule, the ECD spectrum is a unique fingerprint that is highly sensitive to its absolute configuration. nih.govnih.gov The determination of the absolute configuration of a novel chiral compound is often achieved by comparing its experimental ECD spectrum with that of a known analogue or, more powerfully, with a theoretically calculated spectrum. nih.govspringermedizin.de If the experimental and calculated spectra match, the absolute configuration of the molecule can be confidently assigned. nih.gov This approach is particularly valuable for complex natural products where other methods like X-ray crystallography are not feasible. science.gov

Optical Rotation Measurements

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. wikipedia.orgjasco.co.uk This phenomenon, known as optical activity, is measured using a polarimeter. masterorganicchemistry.com The direction and magnitude of the rotation are characteristic of the compound, its concentration, the path length of the sample cell, the wavelength of the light used (typically the sodium D-line at 589 nm), and the temperature. byjus.com

The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated from the observed rotation. byjus.com Molecules that rotate the plane of polarized light clockwise are termed dextrorotatory (+), while those that rotate it counter-clockwise are levorotatory (-). wikipedia.org A pair of enantiomers will rotate light by the same magnitude but in opposite directions. masterorganicchemistry.com While optical rotation can confirm that a molecule is chiral and can be used to determine enantiomeric purity, assigning the absolute configuration (R/S) based solely on the sign of rotation is generally not possible without comparison to known compounds or theoretical calculations. acs.org For this compound, being achiral, the measured optical rotation would be zero. nih.gov

Computational and Quantum Chemical Calculations for Structure and Properties

Computational chemistry provides powerful tools for elucidating molecular structure and predicting properties, serving as a vital complement to experimental analytical data. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used for this purpose. mdpi.comfrontiersin.org

Density Functional Theory (DFT) for Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com A key application in structural chemistry is the prediction of various spectroscopic properties. By calculating the optimized geometry and electronic ground state of a molecule, DFT can be used to simulate spectra such as Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman. mdpi.comnih.gov

For chiroptical properties, Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic excited states of molecules and predicting their ECD spectra. nih.govnih.govresearchgate.net The process involves first performing a conformational search and geometry optimization of the molecule using DFT (e.g., with the B3LYP functional and a basis set like 6-31G(d)). nih.govspringermedizin.de Then, TD-DFT calculations are performed on the low-energy conformers to generate individual ECD spectra, which are then Boltzmann-averaged to produce the final theoretical spectrum. springermedizin.de

Molecular and Cellular Mechanisms of Action Research of 5 Chloroorsellinic Acid

Enzymatic Inhibition Profiles and Kinetic Studies

5-Chloroorsellinic acid's interaction with glycosidases, particularly α-glucosidase, has been a subject of interest in the quest for natural compounds that can modulate carbohydrate metabolism. α-Glucosidases are enzymes located in the brush border of the small intestine that are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. mdpi.com Inhibition of these enzymes can delay glucose absorption, leading to a reduction in postprandial plasma glucose levels. mdpi.com

Research has shown that various natural compounds, including those structurally related to this compound, exhibit α-glucosidase inhibitory activity. nih.govms-editions.cl For instance, studies on lichen-derived compounds, which share biosynthetic origins with this compound, have demonstrated their potential as α-glucosidase inhibitors. researchgate.net While direct and extensive studies on this compound are limited, the known activity of related phenolic compounds suggests its potential to interact with and inhibit α-glucosidase. oamjms.eu The general mechanism of such inhibitors often involves binding to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed. nih.govup.ac.za This interaction can be competitive, non-competitive, or a mixed type of inhibition. nih.gov

This compound has been identified as a substrate for orsellinate decarboxylase, an enzyme isolated from the lichen Lasallia pustulata. researchgate.net This enzyme catalyzes the decarboxylation of orsellinic acid to produce orcinol. researchgate.net The specificity of this enzyme is not absolute; it also acts on derivatives of orsellinic acid, including 3-chloro- and 5-chloroorsellinic acids. researchgate.net

The ability of this compound to act as a substrate indicates a form of substrate mimicry, where it structurally resembles the natural substrate, orsellinic acid, enough to bind to the enzyme's active site and undergo a similar chemical transformation. This interaction is a key aspect of its biochemical profile, demonstrating its role in the metabolic pathways of certain organisms. Further research into the kinetics of this interaction can provide insights into the efficiency of the enzyme with this chlorinated substrate compared to its natural, non-chlorinated counterpart.

While specific kinetic parameters like the Michaelis constant (K_m) and inhibition constant (K_i) for the interaction of this compound with α-glucosidase are not extensively documented in publicly available literature, studies on related compounds provide a framework for understanding its potential inhibitory mechanism. For instance, kinetic analyses of other α-glucosidase inhibitors have revealed competitive, non-competitive, and mixed-type inhibition patterns. mdpi.comnih.gov A competitive inhibitor would typically increase the K_m value without affecting the maximum reaction velocity (V_max), while a non-competitive inhibitor would decrease V_max without changing K_m. nih.gov

In the context of orsellinate decarboxylase, this compound acts as a substrate, so the relevant kinetic parameter would be its K_m value, which represents the substrate concentration at which the reaction rate is half of V_max. While the exact K_m value for this compound with orsellinate decarboxylase is not specified, the enzyme has been shown to process it, indicating a measurable affinity. researchgate.net Further kinetic studies would be necessary to quantify this affinity and compare it to that of the primary substrate, orsellinic acid.

Investigation of Cellular Pathway Modulations

Research has demonstrated that compounds structurally related to this compound can suppress inflammatory signaling pathways. A key pathway involved in inflammation is the nuclear factor-kappa B (NF-κB) pathway. mdpi.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govplos.org

Studies using RAW 264.7 macrophage cells, a common model for studying inflammation, have shown that polyphenolic compounds can inhibit the LPS-induced degradation and phosphorylation of IκBα. nih.gov This, in turn, prevents the nuclear translocation of the NF-κB p65 subunit. nih.gov By inhibiting this critical step, these compounds effectively suppress the activation of the NF-κB pathway, leading to a decrease in the production of inflammatory mediators. mdpi.comnih.gov Although direct evidence for this compound is not available, its structural similarity to other anti-inflammatory polyphenols suggests it may exert similar effects on NF-κB signaling in RAW 264.7 cells.

Effect of Polyphenolic Compounds on NF-κB Pathway in LPS-Stimulated RAW 264.7 Cells

| Treatment | Effect on IκBα Degradation | Effect on IκBα Phosphorylation | Effect on NF-κB p65 Nuclear Translocation |

| LPS | Induced | Increased | Increased |

| Polyphenols + LPS | Prevented | Inhibited | Attenuated nih.gov |

Activated microglia and macrophages produce nitric oxide (NO), a key molecule in the pathophysiology of neuroinflammatory and other inflammatory diseases. nih.govmdpi.com The production of NO is primarily catalyzed by inducible nitric oxide synthase (iNOS), an enzyme whose expression is upregulated during inflammation. biomolther.org

In murine microglial cell lines like BV2, stimulation with agents such as lipopolysaccharide (LPS) leads to a significant increase in NO production. biomolther.orgresearchgate.net Research on various natural compounds has shown that they can inhibit this LPS-induced NO production in a dose-dependent manner. nih.govbiomolther.org This inhibition is often achieved by suppressing the expression of iNOS at the transcriptional level. biomolther.org While specific studies on this compound's effect on NO production in BV2 cells are lacking, the known anti-inflammatory properties of related phenolic compounds suggest a potential role in modulating this pathway. The inhibition of NO production is a crucial aspect of controlling the inflammatory response mediated by activated macrophages and microglia. wjgnet.com

Modulation of NO Production in LPS-Stimulated BV2 Microglial Cells

| Treatment | Effect on NO Production | Mechanism |

| LPS | Increased | Upregulation of iNOS expression biomolther.org |

| Various Natural Compounds + LPS | Inhibited in a dose-dependent manner nih.govbiomolther.org | Suppression of iNOS mRNA expression biomolther.org |

Interactions with Intracellular Signaling Molecules

Research into the specific interactions of this compound with intracellular signaling molecules is currently limited in publicly available scientific literature. However, the broader class of compounds to which it belongs—chlorinated aromatic polyketides—has been shown to modulate key signaling pathways.

Signal transduction pathways are the mechanisms by which cells convert an external stimulus into an intracellular response, often involving a cascade of molecular events. wikipedia.org These pathways are critical for regulating cellular processes like growth, proliferation, and apoptosis. nih.gov Key components of these pathways include signaling molecules (ligands), receptors, and second messengers like cyclic AMP (cAMP), diacylglycerol (DAG), and calcium ions (Ca²⁺) that amplify and propagate the initial signal. wikipedia.orglibretexts.org

While direct evidence for this compound is pending, studies on similar compounds provide insights into potential mechanisms. For instance, a number of chlorinated polyketides isolated from the coral-derived fungus Aspergillus unguis were evaluated for their effect on the nuclear factor kappa-B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates inflammatory responses, cell survival, and immunity. In these studies, several related compounds, including depsidones and diphenyl ethers, exhibited inhibitory effects on lipopolysaccharide (LPS)-induced NF-κB activation in RAW 264.7 macrophage cells. nih.gov This suggests that a potential mechanism of action for compounds within this class could involve the suppression of pro-inflammatory signaling cascades.

Further research is necessary to determine if this compound interacts with the NF-κB pathway or other significant intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) or Akt signaling pathways, which are common targets for natural products. nih.gov

Target Identification and Mechanism Elucidation Approaches

Identifying the precise molecular targets of a bioactive compound like this compound is fundamental to understanding its mechanism of action. Modern biochemical and genetic techniques offer powerful strategies for target discovery and validation.

Proteomics and Metabolomics for Target Discovery

Although no specific proteomics or metabolomics studies have been published for this compound, these technologies represent a primary strategy for unbiased target identification for natural products. mdpi.com

Proteomics involves the large-scale study of proteins within a biological system. nih.gov Chemical proteomics, in particular, is used to identify the direct protein targets of a small molecule. This can be achieved by using the small molecule as a "bait" to capture its binding partners from a cell lysate, which are then identified using mass spectrometry.

Metabolomics is the systematic study of small molecules, or metabolites, within a cell, tissue, or organism. hmdb.ca By analyzing the changes in the metabolome after treatment with a compound, researchers can infer which metabolic pathways are affected, providing clues about the compound's mechanism of action and potential targets. mdpi.comnih.gov For example, a metabolomics analysis could reveal if this compound impacts pathways like glycolysis, amino acid metabolism, or lipid metabolism. cmbio.io

The table below summarizes common -omics approaches applicable for target discovery.

| Technique | Description | Application for Target Discovery |

| Affinity-Based Proteomics | A modified version of the compound is immobilized on a solid support (e.g., beads) and used to "pull down" interacting proteins from a cell extract. | Directly identifies proteins that physically bind to the compound of interest. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to covalently label the active sites of specific enzyme families, allowing for a readout of their functional state in response to a compound. | Identifies enzyme targets and determines if the compound acts as an inhibitor or activator. |

| Cellular Thermal Shift Assay (CETSA) | Based on the principle that protein-ligand binding increases the thermal stability of the protein. Changes in protein stability across the proteome are measured after heat shock. | Identifies target proteins by observing which ones are stabilized by the presence of the compound. |

| Untargeted Metabolomics | Provides a global snapshot of all measurable metabolites in a sample, comparing a treated state to a control state to identify significant changes. | Reveals which metabolic pathways are perturbed by the compound, suggesting potential enzyme or receptor targets within those pathways. cmbio.io |

| Targeted Metabolomics | Focuses on quantifying a specific, predefined set of metabolites, often related to a particular pathway of interest. nih.gov | Used to confirm and quantify the impact on a specific metabolic pathway hypothesized to be the target. |

Genetic Knockout/Knockdown Studies in Model Systems

Genetic engineering provides powerful tools for validating the targets identified through -omics approaches and for elucidating a compound's mechanism of action. genome.gov To date, no studies utilizing these methods have been reported for this compound.

Gene knockout refers to the complete inactivation or removal of a specific gene from an organism's genome. genome.govwikipedia.org If a proteomics study suggests that this compound targets a specific protein (e.g., "Protein X"), researchers can create a cell line or model organism (like yeast or mice) where the gene for Protein X is knocked out. nih.gov If the knockout cells no longer respond to this compound, it provides strong evidence that Protein X is the relevant biological target. Modern techniques like CRISPR-Cas9 have made gene knockout more efficient and accessible for validating candidate genes. nih.gov

Gene knockdown , often achieved using RNA interference (RNAi), reduces the expression of a specific gene rather than eliminating it completely. wikipedia.org This approach is useful when a complete knockout might be lethal to the cell or organism. Similar to knockout studies, if reducing the expression of a target protein diminishes the effect of this compound, it supports the hypothesis that the protein is involved in the compound's mechanism of action.

These genetic approaches are crucial for moving from a correlational finding (e.g., a protein binds to the compound) to establishing a causal link between a specific molecular target and the ultimate physiological effect of the compound.

Research Applications and Theoretical Studies of 5 Chloroorsellinic Acid

Utilization as a Biochemical Probe in Metabolic Pathway Research

The study of metabolic pathways, the complex series of chemical reactions within a cell, often relies on the use of molecular probes to elucidate the steps and enzymes involved. 5-Chloroorsellinic acid has shown utility in this area, particularly in the investigation of fungal secondary metabolite biosynthesis.

Tracing Intermediates in Biosynthetic Routes

A key application of this compound is in tracing the formation of complex natural products. Its structural relative, pestheic acid, is a proposed biosynthetic precursor to the intricate chlorinated compound, chloropupukeananin (B1261273), which was isolated from the endophytic fungus Pestalotiopsis fici. nih.govrsc.org The biosynthesis of chloropupukeananin is believed to involve a cascade of reactions, including a Diels-Alder reaction, initiated from precursors like pestheic acid. nih.govrsc.orgresearchgate.net The gene cluster responsible for pestheic acid biosynthesis in P. fici has been identified, and it involves a polyketide synthase (PKS) gene, ptaA, and other enzymes that build the core structure. jmb.or.kruniprot.org The biosynthesis is thought to proceed through several intermediates, including atrochrysone (B1255113) carboxylic acid and emodin, which are then modified through steps like methylation and oxidative cleavage to form a diphenyl ether structure that is subsequently chlorinated. uniprot.org The study of these pathways, where chlorinated compounds like this compound or its derivatives are intermediates, is crucial for understanding how fungi produce such a diverse array of chemical structures. mdpi.comresearchgate.net

In a different context, the addition of this compound to cultures of Penicillium cyclopium was found to inhibit the biosynthesis of penicillic acid. This inhibition led to the accumulation of known intermediates, such as orsellinic acid, providing evidence for its role in disrupting the metabolic pathway and helping to confirm the sequence of biosynthetic steps. barnesandnoble.com

Studying Enzyme Specificity and Reaction Mechanisms

The specificity of enzymes—their ability to catalyze reactions with a limited range of substrates—can be explored using substrate analogs. This compound serves as an excellent tool for this purpose. Research on orsellinate decarboxylase, an enzyme isolated from the lichen Lasallia pustulata that converts orsellinic acid to orcinol, tested its activity on various related compounds. The study found that the enzyme was capable of decarboxylating this compound, indicating that the enzyme's active site can accommodate a chlorine atom at the C5 position of the aromatic ring. researchgate.net This type of study provides valuable insight into the steric and electronic requirements of the enzyme's active site and helps to define its substrate scope and reaction mechanism.

Furthermore, the proposed biosynthesis of chloropupukeananin involves a series of complex enzymatic transformations, including a key intermolecular Diels-Alder reaction followed by a carbonyl-ene cascade. mdpi.comresearchgate.netwikipedia.orglboro.ac.ukwikipedia.org The enzymes facilitating these reactions must exhibit high specificity to control the regio- and stereochemical outcomes. While the specific "Diels-Alderase" enzyme has not yet been identified, the biomimetic synthesis of chloropupukeananin and related products from precursors like maldoxin (B1254024) (derived from pestheic acid) supports the proposed mechanistic pathway. researchgate.netnih.gov The chemical synthesis of these natural products helps to elucidate the detailed mechanisms of the biosynthesis and points towards the existence of highly specialized enzymes. mdpi.com

Precursor in the Synthesis of Complex Natural Products and Analogues

Beyond its role in studying biological systems, this compound and its close relatives are valuable starting materials or building blocks in the field of organic synthesis, enabling the construction of complex molecular architectures found in nature. wikipedia.orgnih.govmdpi.com

Role as a Building Block in Multi-Step Synthesis

The chemical structure of this compound, featuring a chlorinated and functionalized aromatic ring, makes it a useful precursor in multi-step synthetic campaigns. A notable example is the total synthesis of pestheic acid and its oxidized form, maldoxin. mdpi.com In one reported synthesis, a key step involved the selective chlorination of a salicylaldehyde (B1680747) derivative to introduce the chlorine atom, mirroring the structure of chlorinated orsellinic acids. mdpi.com This chlorinated intermediate was then carried through several steps to construct the diphenyl ether core of pestheic acid. mdpi.com The ability to synthesize these precursors is critical for studying their reactivity and for undertaking the total synthesis of even more complex downstream natural products like chloropupukeananin. mdpi.commdpi.com The development of efficient synthetic routes to these building blocks is essential for producing sufficient quantities for biological testing and further synthetic exploration. mdpi.comresearchgate.net

Generation of Structurally Diverse Compound Libraries

While specific research on using this compound as a central scaffold for large compound libraries is not extensively documented, its structural motifs are relevant to the generation of focused libraries of natural product-like compounds. Orsellinic acid and other phenolic acids are known precursors for meroterpenoids, a class of natural products with diverse biological activities. researchgate.net The principles of combinatorial biosynthesis and synthetic biology can be applied to gene clusters, like the one for pestheic acid, to generate novel analogues. researchgate.net By manipulating the biosynthetic genes or using the natural product as a chemical scaffold, chemists can create libraries of structurally diverse molecules. These libraries, containing variations on the chlorinated phenolic core, can then be screened for a range of biological activities, such as anti-inflammatory or antimicrobial effects. researchgate.netnih.gov